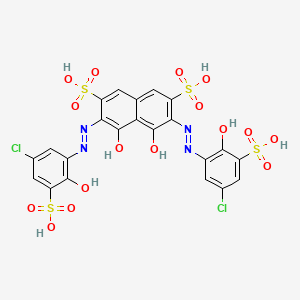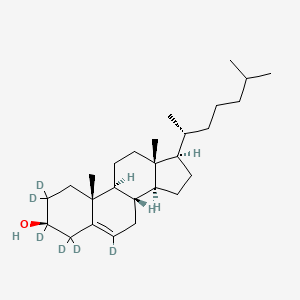
Patulin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patulin, including its isotopically labeled form Patulin-13C3, is a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys. It is of significant interest due to its presence in food products, particularly apple-based foods, and its potential health risks. Patulin-13C3, specifically, is used in analytical studies as an internal standard to improve the accuracy of patulin detection in complex food matrices (Rychlik & Schieberle, 1998).
Synthesis Analysis
The synthesis of 13C-labeled patulin (Patulin-13C3) involves a sophisticated route designed to incorporate 13C isotopes into the patulin molecular structure. This approach enhances the precision of stable isotope dilution assays for detecting patulin in food products. The synthesis process is aimed at producing a compound that mimics the natural mycotoxin’s behavior in analytical methods while being distinguishable based on its isotopic composition (Rychlik & Schieberle, 1998).
Molecular Structure Analysis
The molecular structure of patulin-13C3 is critical for its role as an internal standard in analytical chemistry. Studies involving NMR and mass spectrometry have provided insights into the molecular structure and fragmentation patterns of patulin, which are essential for developing accurate analytical methods. These analyses help in understanding the behavior of patulin-13C3 in various analytical processes, ensuring its effective use as an internal standard (Chernyshev et al., 1988).
Chemical Reactions and Properties
Research on the electrophilic properties of patulin has shown that it can form covalent adducts with thiols, including amino acids like cysteine, through nonenzymatic reactions. These reactions are significant for understanding the interaction of patulin with biological molecules and for the development of detoxification strategies. The formation of adducts between patulin and thiols is a critical aspect of its chemical behavior, influencing both its toxicity and methods for its removal from food products (Fliege & Metzler, 2000).
科学的研究の応用
Internal Standard in Stable Isotope Dilution Assays : Patulin-13C3 is synthesized and used as an internal standard in stable isotope dilution assays. This method enhances the accuracy of quantifying patulin in various samples (Rychlik & Schieberle, 1998).
Analytical Studies Using NMR and Mass Spectrometry : Patulin, including its isotopically labeled forms like Patulin-13C3, has been studied using NMR and mass spectrometry to understand its structural properties (Chernyshev et al., 1988).
Metabolism Studies in Living Cells : 13C-labeled substrates like Patulin-13C3 have been used to study the metabolism of various compounds in living cells using 13C nuclear magnetic resonance spectroscopy (Burton et al., 1980).
Improving Analytical Methods for Patulin Detection : Research has focused on developing optimized methods for the accurate determination of patulin in food products, using isotopically labeled patulin like 13C7-patulin as an internal standard (Seo et al., 2015).
Understanding Patulin Biosynthesis : Studies have been conducted to understand the biosynthesis of patulin, including the use of isotopic labeling methods to investigate the mechanism of oxidative aromatic ring cleavage and the loss of side chain protons (Iijima et al., 1983).
Exploring the Molecular Genetics of Patulin Biosynthesis : Research has also focused on understanding the molecular genetics of patulin biosynthesis, including the characterization of genes and enzymes involved in the process (Artigot et al., 2009).
Safety And Hazards
将来の方向性
Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .
特性
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C2C(=CC(=O)O2)[13CH](O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676098 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Patulin-13C3 | |
CAS RN |
748133-69-9 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
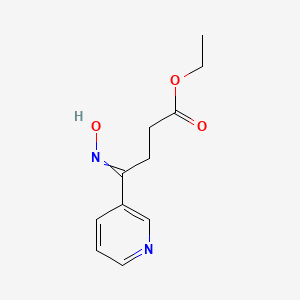
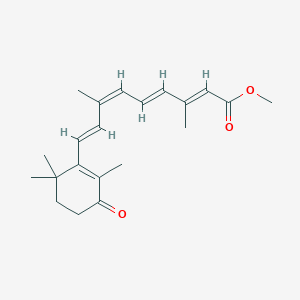
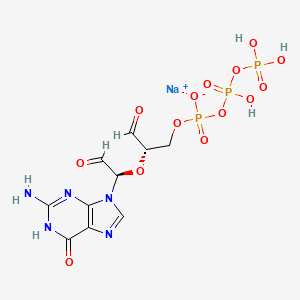
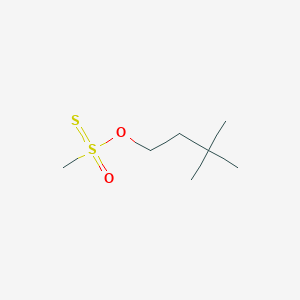

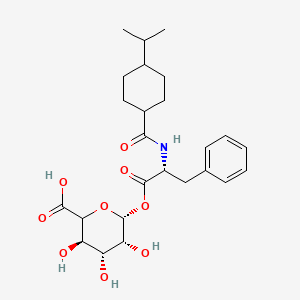
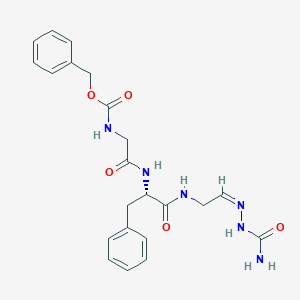

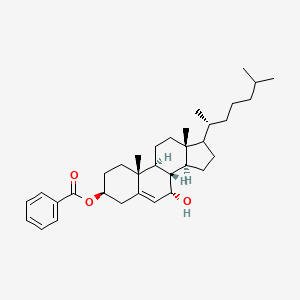
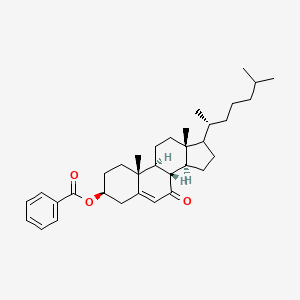
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
